molecular formula C9H8ClF3O B8164415 1-Chloro-4-methyl-2-(2,2,2-trifluoroethoxy)benzene

1-Chloro-4-methyl-2-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8164415
M. Wt: 224.61 g/mol
InChI Key: UGHFROOCSSBRIY-UHFFFAOYSA-N
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Description

1-Chloro-4-methyl-2-(2,2,2-trifluoroethoxy)benzene is a fluorinated aromatic ether characterized by a benzene ring substituted with a chlorine atom at position 1, a methyl group at position 4, and a 2,2,2-trifluoroethoxy group at position 2. Its molecular formula is C₉H₈ClF₃O, with a molecular weight of 236.6 g/mol. The trifluoroethoxy group introduces significant electron-withdrawing effects, while the methyl and chlorine substituents modulate steric and electronic properties. This compound is synthesized via palladium-catalyzed C-O cross-coupling reactions, as described for analogous trifluoroethoxy-substituted aromatics in and .

Properties

IUPAC Name

1-chloro-4-methyl-2-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O/c1-6-2-3-7(10)8(4-6)14-5-9(11,12)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHFROOCSSBRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-methyl-2-(2,2,2-trifluoroethoxy)benzene can be achieved through several steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The reactions are carried out in controlled environments to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-methyl-2-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

1-Chloro-4-methyl-2-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-methyl-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 1-Chloro-4-methyl-2-(2,2,2-trifluoroethoxy)benzene with related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
1-Chloro-4-methyl-2-(2,2,2-trifluoroethoxy)benzene 1-Cl, 4-CH₃, 2-OCH₂CF₃ C₉H₈ClF₃O 236.6 Intermediate in pharmaceuticals/agrochemicals (inferred)
1,4-Bis(2,2,2-trifluoroethoxy)benzene (2f) 1,4-di-OCH₂CF₃ C₁₀H₆F₆O₂ 296.1 Higher polarity; 76% yield via Pd catalysis
1-Fluoro-4-(2,2,2-trifluoroethoxy)benzene (12g) 1-F, 4-OCH₂CF₃ C₈H₆F₄O 210.1 Reduced steric hindrance; potential drug intermediate
1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene 1-Cl, 4-OCHF₂CF₂ C₈H₅ClF₄O 240.6 Increased fluorine content; distinct NMR shifts (δ −74.0 ppm for CF₃)
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene 1-Cl, 2-F, 4-OCH₃, 3-CF₃ C₈H₅ClF₄O 228.6 Enhanced electron-withdrawing effects from CF₃ and F
1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene 1-O-(4-Cl-3-CH₃C₆H₃), 2-NO₂, 4-CF₃ C₁₄H₁₀ClF₃N₂O₃ 354.7 Nitro group increases reactivity; agrochemical use (e.g., herbicides)
Key Observations:
  • Electron Effects: The trifluoroethoxy group (-OCH₂CF₃) strongly withdraws electrons, comparable to nitro (-NO₂) and trifluoromethyl (-CF₃) groups. However, nitro-substituted derivatives (e.g., ) exhibit higher reactivity in electrophilic substitutions.
  • Synthetic Yields : Pd-catalyzed methods yield 76% for 1,4-bis(trifluoroethoxy)benzene (2f) , suggesting efficient scalability for trifluoroethoxy aromatics.
  • Fluorine Configuration : Compounds with tetrafluoroethoxy (-OCHF₂CF₂) groups show distinct ¹⁹F NMR shifts (e.g., δ −74.0 ppm for CF₃ in 2f vs. δ −120 ppm for CHF₂CF₂ in ).

Reactivity and Functionalization

  • Nucleophilic Substitution : The chlorine atom in 1-Chloro-4-methyl-2-(2,2,2-trifluoroethoxy)benzene is susceptible to substitution, similar to 1-chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene . However, steric hindrance from the methyl group may reduce reaction rates compared to less substituted analogs.
  • Cross-Coupling : Palladium-catalyzed reactions (e.g., with aryl bromides) are effective for synthesizing trifluoroethoxy derivatives, as demonstrated for 1-methoxy-4-(2,2,2-trifluoroethoxy)benzene in .

Biological Activity

1-Chloro-4-methyl-2-(2,2,2-trifluoroethoxy)benzene (CAS Number: 1881998-21-5) is an organic compound that has garnered attention due to its potential biological activities. This article aims to explore its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C9_9H8_8ClF3_3O
  • Molecular Weight : 224.61 g/mol
  • Structure :
    • The compound features a chloro group, a methyl group, and a trifluoroethoxy substituent on a benzene ring, contributing to its unique chemical behavior and potential biological interactions.

Biological Activity

The biological activity of 1-Chloro-4-methyl-2-(2,2,2-trifluoroethoxy)benzene has been investigated in various contexts, particularly in relation to its effects on cellular mechanisms and potential therapeutic applications.

Antimicrobial Activity

Several studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the trifluoroethoxy group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

Case Study : A study published in the Journal of Organic Chemistry explored the structure-activity relationship (SAR) of halogenated aromatic compounds and their effects on bacterial strains. The findings suggested that halogen substitution can significantly influence antimicrobial efficacy, suggesting that 1-Chloro-4-methyl-2-(2,2,2-trifluoroethoxy)benzene may also possess antimicrobial properties .

Cytotoxicity

Research has also focused on the cytotoxic effects of halogenated compounds. In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines.

Table 1: Cytotoxicity of Related Compounds

Compound NameIC50 (µM)Cell Line Tested
1-Chloro-4-methylbenzene25HeLa
1-Chloro-4-methyl-2-(2,2,2-trifluoroethoxy)benzeneTBDTBD
4-Bromo-1-chloro-2-(trifluoroethoxy)benzene15MCF7

Note: TBD indicates that further testing is required for precise values.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for evaluating its potential as a therapeutic agent. Studies suggest that the trifluoromethyl group can enhance metabolic stability and bioavailability.

Research Findings : A predictive study on drug-likeness indicated that compounds with similar fluorinated groups often exhibit favorable absorption and distribution characteristics . This suggests that 1-Chloro-4-methyl-2-(2,2,2-trifluoroethoxy)benzene may also demonstrate beneficial pharmacokinetic profiles.

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